![molecular formula C20H33N3O2 B14676613 Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-46-3](/img/structure/B14676613.png)
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a triazene group, which is known for its applications in various chemical reactions and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate typically involves a multi-step process:
Formation of the Triazene Group: The triazene group can be synthesized through the reaction of an amine with nitrous acid, followed by the addition of a butyl group.
Esterification: The esterification process involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and cellular regulation.
Comparación Con Compuestos Similares
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can be compared with other esters and triazene-containing compounds:
Ethyl Acetate: A simpler ester with widespread use as a solvent.
Methyl Butyrate: Another ester known for its fruity odor and use in flavoring.
Triazene Derivatives: Compounds with similar triazene groups that may have different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of an ester and a triazene group, providing a versatile structure for various chemical and biological applications.
Propiedades
Número CAS |
34153-46-3 |
|---|---|
Fórmula molecular |
C20H33N3O2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-[(dibutylamino)diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C20H33N3O2/c1-4-7-16-23(17-8-5-2)22-21-19-14-12-18(13-15-19)10-9-11-20(24)25-6-3/h12-15H,4-11,16-17H2,1-3H3 |
Clave InChI |
MVAZDJQMXCUBTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


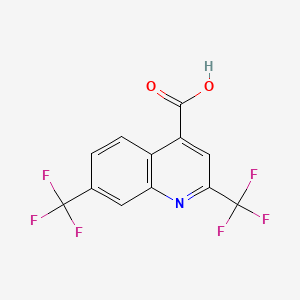

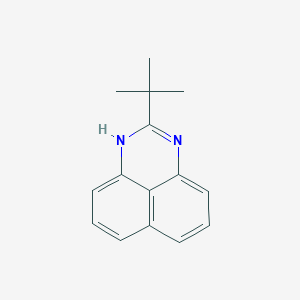
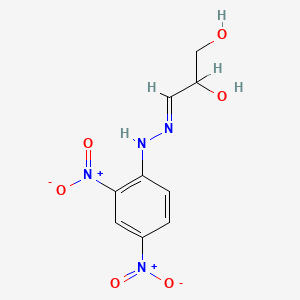
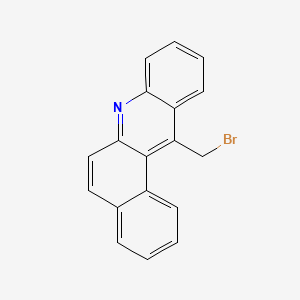

![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
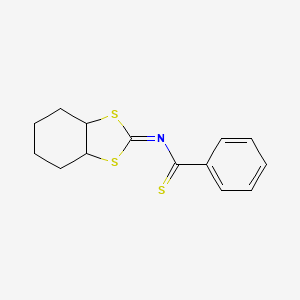
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)



![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
